Carbonic anhydrase inhibitor 22

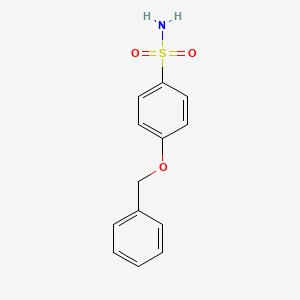

Description

The exact mass of the compound 4-(Benzyloxy)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTWZRIPELRWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Carbonic Anhydrase Inhibitor 22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of Carbonic Anhydrase Inhibitor 22, a potent sulfonamide-based inhibitor with significant selectivity for several human carbonic anhydrase (hCA) isoforms. This document details the available quantitative data, outlines the experimental methodologies for its characterization, and explores the relevant signaling pathways impacted by its inhibitory action.

Quantitative Binding Affinity and Kinetics

This compound, also referred to as Compound 2g in some literature, has demonstrated potent inhibitory activity against several key human carbonic anhydrase isoforms. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |

| hCA I | 762 nM |

| hCA II | 20.3 nM |

| hCA VII | 8.3 nM |

| hCA IX | 17.9 nM |

| hCA XII | 10.5 nM |

Table 1: Binding Affinity of this compound against Human Carbonic Anhydrase Isoforms.[1][2]

Experimental Protocols

The determination of the binding affinity and kinetics of carbonic anhydrase inhibitors relies on precise and well-established experimental techniques. The following sections detail the methodologies commonly employed for such characterization.

Determination of Inhibition Constant (Ki) using a Stopped-Flow CO₂ Hydrase Assay

The stopped-flow technique is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase and the inhibitory effects of compounds. The assay monitors the CA-catalyzed hydration of carbon dioxide (CO₂).

Principle: The hydration of CO₂ by carbonic anhydrase produces protons, leading to a change in pH. This pH change is monitored spectrophotometrically using a pH indicator dye, and the initial rate of the reaction is measured. The presence of an inhibitor decreases the rate of this reaction, allowing for the calculation of the inhibition constant (Ki).[4][5][6][7]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., TRIS or HEPES) at a specific pH (typically in the physiological range of 7.0-7.5).

-

Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water.

-

Prepare a solution of a pH indicator (e.g., phenol red or pyranine) in the assay buffer.[4][5]

-

-

Instrumentation:

-

An Applied Photophysics stopped-flow instrument or a similar spectrophotometer with rapid mixing capabilities is used.[8]

-

-

Assay Procedure:

-

One syringe of the stopped-flow apparatus is loaded with the enzyme solution (and varying concentrations of the inhibitor).

-

The second syringe is loaded with the CO₂-saturated solution and the pH indicator.

-

The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at its maximum absorbance wavelength.

-

The initial rates of the reaction are determined from the linear phase of the absorbance change.

-

-

Data Analysis:

-

The initial velocities are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

-

References

- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrases: Role in pH Control and Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"Carbonic anhydrase inhibitor 22" structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Carbonic Anhydrase IX Inhibitors

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-dependent metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Among the 15 human isoforms, carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in healthy tissues. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. By regulating intra- and extracellular pH, CA IX helps cancer cells to survive and proliferate in acidic conditions and facilitates metastasis. This restricted expression profile and its critical role in tumorigenesis make CA IX a prime target for the development of novel anticancer therapies. This guide provides a detailed overview of the structure-activity relationships (SAR) for key classes of CA IX inhibitors, experimental protocols for their evaluation, and logical workflows for their characterization.

Core Chemical Scaffolds and Structure-Activity Relationships

The development of CA IX inhibitors has predominantly focused on two major chemical scaffolds: the classical sulfonamides and the non-classical coumarins.

Sulfonamide-Based Inhibitors

The sulfonamides represent the most established class of CA inhibitors. Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction.

Key SAR Insights:

-

The Sulfonamide Group (-SO₂NH₂): This functional group is the essential zinc-binding group (ZBG) and is indispensable for high-affinity inhibition. Modification or replacement of this group typically leads to a significant loss of activity.

-

Aromatic/Heterocyclic Scaffold: The sulfonamide group is usually attached to an aromatic or heterocyclic ring system. The nature of this ring system significantly influences the inhibitory potency and isoform selectivity.[1] The electronic properties of the scaffold can modulate the acidity of the sulfonamide protons, affecting binding affinity.[1]

-

Substituents on the Scaffold (The "Tail" Approach): The primary determinant of isoform selectivity lies in the substituents, or "tails," attached to the scaffold.[2] These tails extend from the active site and interact with amino acid residues in the middle and outer rims of the catalytic pocket. Since these residues vary among CA isoforms, designing tails that exploit these differences is the principal strategy for achieving selectivity. For instance, bulky substituents can enhance affinity and selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.

References

Isoform Selectivity Profile of Carbonic Anhydrase Inhibitor 22: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the isoform selectivity profile of the carbonic anhydrase inhibitor designated as compound 22 from a series of novel 7-hydroxycoumarinamides. The data presented herein is derived from the study titled "Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides". This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are focused on carbonic anhydrase inhibitors.

Core Data Summary

The inhibitory activity of compound 22, a 2,4-dichlorophenyl substituted 7-hydroxycoumarinamide, was evaluated against four human carbonic anhydrase (hCA) isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The quantitative data from these inhibition assays are summarized in the table below.

| Target Isoform | Inhibitor | Inhibition Constant (Kᵢ) |

| hCA I | Compound 22 | No Inhibition |

| hCA II | Compound 22 | No Inhibition |

| hCA IX | Compound 22 | 22.0 µM |

| hCA XII | Compound 22 | 84.1 µM |

| hCA I | Acetazolamide (AAZ) | 250 nM |

| hCA II | Acetazolamide (AAZ) | 12 nM |

| hCA IX | Acetazolamide (AAZ) | 25 nM |

| hCA XII | Acetazolamide (AAZ) | 5.7 nM |

Data sourced from "Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides". Acetazolamide (AAZ) is included as a reference compound.

Isoform Selectivity Analysis

Compound 22 demonstrates a remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[1][2] Notably, no inhibitory activity was observed against hCA I and hCA II, highlighting its potential for development as a selective inhibitor with a reduced side-effect profile compared to non-selective inhibitors like acetazolamide.[1][2]

Within the cancer-related isoforms, compound 22 shows a preferential inhibition of hCA IX over hCA XII, with a Ki value approximately 3.8-fold lower for hCA IX. This specific selectivity profile could be advantageous in targeting tumors where hCA IX is the predominantly overexpressed isoform.

Experimental Protocols

The determination of the inhibitory activity of compound 22 was performed using a stopped-flow CO₂ hydrase assay.[1] This method measures the catalytic activity of the carbonic anhydrase enzyme by monitoring the pH change resulting from the hydration of carbon dioxide.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII)

-

Test compound (Inhibitor 22) and reference inhibitor (Acetazolamide)

-

CO₂-saturated water

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Stock solutions of the hCA isoforms and the test inhibitors are prepared in the assay buffer. Serial dilutions of the inhibitors are made to determine the inhibition constant (Kᵢ).

-

Assay Execution: The enzyme and inhibitor solutions are pre-incubated together for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.

-

Data Acquisition: The initial rate of the CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator over time.

-

Data Analysis: The uncatalyzed reaction rate is subtracted from the enzyme-catalyzed rate. The inhibition constants (Kᵢ) are then calculated by fitting the data to the appropriate inhibition model.

Visualizations

Isoform Selectivity Profile of Inhibitor 22

Caption: A diagram illustrating the selective inhibition of tumor-associated carbonic anhydrase isoforms by Compound 22.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: A flowchart outlining the key steps of the stopped-flow CO2 hydrase assay for determining carbonic anhydrase inhibition.

References

In Vitro Characterization of Carbonic Anhydrase Inhibitor 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Carbonic Anhydrase Inhibitor 22, a member of the morpholine-derived thiazole class of compounds. This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the scientific workflows and underlying biological pathways.

Quantitative Inhibitory Data

The inhibitory potential of this compound against bovine carbonic anhydrase II (bCA-II) has been evaluated. The following table summarizes the available quantitative data for this class of compounds.

| Compound Class | Inhibitor | Target Enzyme | Parameter | Value (µM) |

| Morpholine-derived thiazoles | Compounds 22-26 | Bovine Carbonic Anhydrase II (bCA-II) | IC50 | 14 - 20[1] |

Note: The provided IC50 value represents a range for a series of potent compounds (22-26) within the same chemical class.

Experimental Protocols

The in vitro characterization of carbonic anhydrase inhibitors typically involves two primary assay types: the esterase activity assay for initial screening and the stopped-flow CO2 hydration assay for detailed kinetic analysis.

Carbonic Anhydrase Esterase Activity Inhibition Assay

This colorimetric assay is a common method for determining the inhibitory activity of compounds by measuring the inhibition of the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Bovine Carbonic Anhydrase II (bCA-II)

-

Test Inhibitor (Compound 22)

-

p-Nitrophenyl Acetate (p-NPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve the bCA-II enzyme in Tris-HCl buffer to a final concentration of 0.1 mg/mL.

-

Prepare a stock solution of the test inhibitor (Compound 22) in DMSO.

-

Prepare a series of dilutions of the inhibitor stock solution in Tris-HCl buffer.

-

Prepare a solution of the substrate, p-NPA, in a suitable solvent like acetonitrile.

-

-

Assay Setup:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the bCA-II enzyme solution to each well.

-

Add 20 µL of the diluted inhibitor solutions to the test wells. For the control wells (uninhibited enzyme activity), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO as the inhibitor wells.

-

Incubate the plate at room temperature for 10 minutes to allow for the interaction between the enzyme and the inhibitor.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time graph) for each inhibitor concentration and the control.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.

-

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the true physiological activity of carbonic anhydrase, which is the catalysis of the reversible hydration of carbon dioxide.

Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of the solution. A stopped-flow instrument rapidly mixes the enzyme and a CO2-saturated solution, and the subsequent change in pH is monitored in real-time using a pH indicator dye.

Materials:

-

Purified Carbonic Anhydrase

-

Test Inhibitor (Compound 22)

-

High-purity CO2 gas

-

Buffer solution (e.g., HEPES or Tris, pH ~7.5)

-

pH indicator dye (e.g., phenol red, bromothymol blue)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the purified carbonic anhydrase in the chosen buffer.

-

Prepare a series of dilutions of the test inhibitor in the same buffer.

-

Saturate a separate volume of the buffer with CO2 gas to create the substrate solution.

-

Prepare a solution of the pH indicator in the buffer.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Load one syringe with the enzyme solution (with or without the inhibitor) and the pH indicator.

-

Load the second syringe with the CO2-saturated buffer.

-

-

Measurement:

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator at its λmax over a short time frame (milliseconds to seconds). The rate of absorbance change is proportional to the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

-

To determine the inhibition constant (Ki), measure the initial rates at various substrate (CO2) and inhibitor concentrations.

-

Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of a carbonic anhydrase inhibitor.

References

Preliminary Cytotoxicity Assessment of Carbonic Anhydrase Inhibitor 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of the novel carbonic anhydrase inhibitor, compound 22, a pyrazole-based hybrid carrying a hydrazone and zinc-binding benzenesulfonamide pharmacophore. The information presented herein is compiled from recent scientific literature, offering a detailed examination of its in vitro efficacy and selectivity. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, providing key data, experimental methodologies, and insights into the potential mechanism of action.

Quantitative Cytotoxicity and Inhibitory Activity

The initial assessment of a novel compound's therapeutic potential hinges on its cytotoxicity against cancer cells and its selectivity towards non-cancerous cells. Furthermore, understanding its inhibitory activity against the target enzyme is crucial. The following tables summarize the key quantitative data for carbonic anhydrase inhibitor 22.

Table 1: In Vitro Cytotoxicity of Compound 22

| Cell Line | Cell Type | IC50 (µM) |

| Human Oral Squamous Cell Carcinoma | Cancer | 1.6 - 1.7 |

| Human Gingival Fibroblast | Normal | > 100 |

Data sourced from a study on pyrazole-based carbohydrazone hybrids[1]. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Inhibitory Activity of Compound 22 against Human Carbonic Anhydrase (hCA) Isoforms

| Isoform | Ki (nM) |

| hCA I | 7940 |

| hCA II | 55.5 |

| hCA IX | 18.5 |

Ki values represent the inhibition constant, with lower values indicating stronger inhibition. Data sourced from the same study on pyrazole-based carbohydrazone hybrids[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of scientific findings. The following sections outline the probable protocols used for the cytotoxicity and enzyme inhibition assays based on standard laboratory practices and information from related studies.

Cell Viability Assay (MTT Assay)

The cytotoxicity of compound 22 was likely determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.

Objective: To determine the concentration of compound 22 that inhibits the growth of human oral squamous cell carcinoma cells by 50% (IC50).

Materials:

-

Human oral squamous cell carcinoma cell line

-

Human gingival fibroblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Compound 22 (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of compound 22 in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of compound 22. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compound 22 against different carbonic anhydrase isoforms was likely determined using a stopped-flow CO2 hydrase assay.

Objective: To determine the inhibition constant (Ki) of compound 22 against hCA I, II, and IX.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator. The presence of an inhibitor will decrease the rate of the reaction.

General Procedure:

-

A solution containing the purified carbonic anhydrase isoform and a pH indicator is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of protons.

-

The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

-

The assay is repeated with different concentrations of compound 22 to determine its effect on the enzyme activity.

-

The Ki value is then calculated by fitting the data to appropriate enzyme inhibition models.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following sections provide visualizations relevant to the cytotoxicity assessment of this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in determining the in vitro cytotoxicity of a novel compound.

Caption: A flowchart illustrating the major steps of an in vitro cytotoxicity assay.

Proposed Signaling Pathway for Cytotoxicity

Based on the preliminary findings that compound 22 induces cytostatic growth inhibition, cell shrinkage, subG1 cell accumulation, and marginal activation of caspase-3, a proposed signaling pathway leading to apoptosis is depicted below. Inhibition of carbonic anhydrase IX is thought to disrupt pH regulation, leading to intracellular acidification and subsequent cellular stress, which can trigger the intrinsic apoptotic pathway.

Caption: A diagram illustrating the proposed mechanism of apoptosis induced by CAI 22.

Conclusion

This compound demonstrates potent and selective cytotoxic activity against human oral squamous cell carcinoma cells in vitro, with an IC50 value in the low micromolar range and a high selectivity index compared to normal human gingival fibroblasts. Its strong inhibitory activity against the tumor-associated carbonic anhydrase IX isoform suggests a targeted mechanism of action. The preliminary data indicate that the cytotoxic effect is mediated, at least in part, by the induction of apoptosis, as evidenced by cell shrinkage, an increase in the subG1 cell population, and the marginal activation of caspase-3.

These findings position this compound as a promising lead compound for the development of novel anticancer therapeutics. Further investigations are warranted to elucidate the detailed molecular mechanisms of its cytotoxic action, including a more in-depth analysis of the apoptotic pathway and its potential effects on other cellular processes. In vivo studies are also necessary to evaluate its efficacy and safety in a preclinical setting. This technical guide provides a foundational understanding for researchers to build upon in the continued exploration of this and similar pyrazole-based carbonic anhydrase inhibitors.

References

SLC-0111: A Chemical Probe for Elucidating the Roles of Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbonic anhydrase (CA) inhibitor, SLC-0111 (also known as U-104), as a potent and selective chemical probe for the tumor-associated isoforms CA IX and CA XII. Given the initial ambiguity of "Carbonic anhydrase inhibitor 22," this document focuses on the well-characterized and clinically relevant compound SLC-0111 to illustrate the principles and methodologies for utilizing a selective inhibitor to dissect the function of specific CA isoforms.

SLC-0111 is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies and is currently under clinical investigation.[1] Its utility as a chemical probe and therapeutic agent is rooted in its remarkable selectivity for CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II.[1][2] This selectivity minimizes off-target effects, making it an invaluable tool for studying the specific roles of CA IX and XII in cancer biology.[1]

Data Presentation: Selectivity Profile of SLC-0111

The inhibitory activity of SLC-0111 against key human carbonic anhydrase isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Isoform Function & Relevance |

| hCA I | 5080 | Cytosolic, off-target |

| hCA II | 9640 | Cytosolic, off-target |

| hCA IX | 45.1 | Tumor-associated, therapeutic target |

| hCA XII | 4.5 | Tumor-associated, therapeutic target |

Data sourced from MedChemExpress and Selleck Chemicals.[1]

The data clearly demonstrates the high selectivity of SLC-0111 for the tumor-associated isoforms CA IX and CA XII, with Ki values in the low nanomolar range. In contrast, its inhibitory activity against the off-target cytosolic isoforms CA I and CA II is significantly weaker, with Ki values in the micromolar range.[1] This selectivity is a critical attribute for a chemical probe, enabling researchers to investigate the specific functions of CA IX and XII with minimal confounding effects from the inhibition of other isoforms.

Experimental Protocols

Determination of Inhibition Constants (Ki) by Stopped-Flow CO₂ Hydration Assay

The inhibition constants for SLC-0111 are typically determined using a stopped-flow CO₂ hydration assay. This method directly measures the enzyme's physiological catalytic activity.[1]

Principle: The assay is based on the principle that the CA-catalyzed hydration of CO₂ results in a rapid decrease in pH. The rate of this pH change is proportional to the enzyme's activity and can be monitored using a pH indicator. In the presence of an inhibitor, the reaction rate is reduced. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[1]

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

SLC-0111 stock solution (e.g., in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilutions of the SLC-0111 stock solution in the assay buffer.

-

Prepare a solution of the CA enzyme in the assay buffer containing the pH indicator.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.[1]

-

-

Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with each dilution of the inhibitor and incubate for a defined period (e.g., 15 minutes at room temperature) to allow for the binding of the inhibitor to the enzyme.[1]

-

Stopped-Flow Measurement:

-

Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus.

-

Load the CO₂-saturated water into the second syringe.[1]

-

Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer.[1]

-

Monitor the change in absorbance of the pH indicator over time (typically in milliseconds) as the pH of the solution decreases due to the hydration of CO₂.[1]

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each inhibitor concentration from the slope of the absorbance versus time curve.[1]

-

Plot the reaction rates against the inhibitor concentrations.

-

Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to calculate the inhibition constant (Ki).[1]

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of SLC-0111 on the viability and proliferation of cancer cells.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, HUH6 hepatoblastoma)[3]

-

Complete cell culture medium

-

SLC-0111 (dissolved in DMSO)

-

96-well plates

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader[3]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with a range of concentrations of SLC-0111. Include a vehicle control (DMSO).[3]

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard or hypoxic culture conditions.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[3]

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Mandatory Visualizations

References

An In-Depth Technical Guide to the Early-Stage Research of Carbonic Anhydrase Inhibitor 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase inhibitor 22 emerges from a promising class of coumarin-based sulfonamides, demonstrating significant potential as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are key regulators of pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis. This technical guide provides a comprehensive overview of the foundational research on this compound, including its synthesis, mechanism of action, inhibitory activity, and the signaling pathways it targets.

Core Compound Profile: this compound

This compound is a hybrid molecule that integrates a coumarin scaffold with a sulfonamide moiety. This design leverages the established ability of sulfonamides to coordinate with the zinc ion in the active site of carbonic anhydrases, while the coumarin component contributes to isoform selectivity.

Chemical Structure

Caption: Chemical structure of this compound.

(Note: A placeholder image is used. The definitive chemical structure is detailed in the primary literature.)

Quantitative Inhibitory Activity

The inhibitory potential of this compound has been quantified against several human carbonic anhydrase (hCA) isoforms. The data, presented in Table 1, highlights its potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.

Table 1: Inhibitory Activity (Ki) of this compound against hCA Isoforms

| Isoform | Ki (nM) |

| hCA I | >10000 |

| hCA II | 98.6 |

| hCA IX | 25.5 |

| hCA XII | 5.8 |

Data sourced from Huwaimel et al., Drug Development Research, 2023.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the initial synthesis of a coumarin intermediate followed by its reaction with a sulfonamide-containing moiety.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

A detailed, step-by-step protocol for the synthesis of this compound can be found in the publication by Huwaimel et al. in Drug Development Research (2023). The general procedure involves the reaction of a 7-hydroxycoumarin derivative with an appropriately functionalized sulfonamide in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in dimethylformamide (DMF) at elevated temperatures.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Workflow for Stopped-Flow CO₂ Hydration Assay

Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.

Detailed Protocol:

-

Reagents and Buffers: All assays are performed using a specific buffer system (e.g., Tris-HCl) at a controlled pH and temperature. A pH indicator (e.g., phenol red) is included in the reaction mixture.

-

Enzyme and Inhibitor Preparation: Stock solutions of the recombinant human carbonic anhydrase isoforms and this compound are prepared in the appropriate solvent (typically DMSO for the inhibitor) and diluted to the final desired concentrations in the assay buffer.

-

Stopped-Flow Measurement: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated buffer in the stopped-flow apparatus.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds). This change is proportional to the rate of the CO₂ hydration reaction.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated at different inhibitor concentrations. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model using specialized software.

Mechanism of Action and Targeted Signaling Pathways

This compound exerts its effect by binding to the active site of carbonic anhydrases IX and XII. The sulfonamide group is crucial for this interaction, as it coordinates with the zinc ion, a key component of the catalytic machinery. This binding blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's function.

The inhibition of CA IX and CA XII has significant implications for cancer cells, as these enzymes are involved in critical signaling pathways that promote tumor growth and survival.

Targeted Signaling Pathways

1. EGFR/PI3K/Akt Pathway: Carbonic anhydrase IX has been shown to influence the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By maintaining a favorable intracellular pH, CA IX can enhance the activity of the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism. Inhibition of CA IX by compounds like this compound is expected to disrupt this pro-survival signaling.

Caption: Inhibition of CA IX by Inhibitor 22 can disrupt the pro-survival EGFR/PI3K/Akt pathway.

2. NF-κB Signaling Pathway: Carbonic anhydrase XII has been linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, immunity, and cell survival. By influencing the tumor microenvironment, CA XII can impact NF-κB activity, thereby affecting tumor-associated immune responses. Inhibition of CA XII may therefore have immunomodulatory effects in addition to its direct impact on tumor cell pH regulation.

Caption: Inhibition of CA XII by Inhibitor 22 can modulate the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of the tumor-associated isoforms CA IX and XII, coupled with a well-defined mechanism of action, provides a strong rationale for further preclinical and clinical investigation. Future research should focus on a comprehensive evaluation of its efficacy in various cancer models, both in vitro and in vivo, as well as detailed pharmacokinetic and toxicological studies to assess its drug-like properties. The insights gained from the early-stage research summarized in this guide will be instrumental in advancing this compound through the drug development pipeline.

Methodological & Application

"Carbonic anhydrase inhibitor 22" experimental protocol for enzyme assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the enzymatic evaluation of "Carbonic Anhydrase Inhibitor 22." The included methodologies are industry-standard assays for determining the inhibitory potency and kinetic parameters of compounds targeting carbonic anhydrase (CA) isoforms.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development. This document outlines the protocols for testing the efficacy of this compound against key CA isoforms.

Data Presentation

The inhibitory activity of this compound and the standard inhibitor Acetazolamide (AAZ) was evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Inhibitor 22 | 158.4 | 12.3 | 21.2 | 8.7 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Data sourced from a study on benzenesulfonamide-linked pyrazoline derivatives.

Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme whose expression is strongly induced by hypoxic conditions in solid tumors, primarily through the activation of the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor.[1][2] Once expressed on the cancer cell surface, CA IX plays a crucial role in pH regulation by catalyzing the hydration of extracellular CO₂ to bicarbonate and protons.[3][4] This enzymatic activity contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH.[3][5] The resulting acidic extracellular environment promotes tumor invasion and metastasis, while the alkaline intracellular milieu is favorable for cancer cell proliferation and survival.[3][5] Therefore, inhibition of CA IX is a promising therapeutic strategy to disrupt pH regulation in tumors, leading to increased cell death and reduced metastatic potential.[1]

References

- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]

Application Notes and Protocols for Carbonic Anhydrase Inhibitor U-104 (SLC-0111) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is largely absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of hypoxia-inducible factor 1 (HIF-1).[1] CA-IX plays a critical role in regulating pH in and around cancer cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while promoting an acidic extracellular microenvironment (pHe).[1][2] This extracellular acidosis facilitates tumor invasion, metastasis, and resistance to therapy.[1][2]

U-104, also known as SLC-0111, is a potent and selective small-molecule inhibitor of CA-IX and Carbonic Anhydrase XII (CA-XII).[3][4] It is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies.[3][5] By inhibiting CA-IX, U-104 disrupts pH regulation in cancer cells, leading to intracellular acidification and a reduction in the acidic tumor microenvironment.[1] This makes U-104 a valuable tool for studying the role of CA-IX in cancer cell metabolism and a promising therapeutic agent.

Mechanism of Action

U-104 directly binds to the active site of CA-IX, blocking its catalytic activity. This inhibition leads to a cascade of effects on cancer cell metabolism and physiology:

-

Disruption of pH Homeostasis: Inhibition of CA-IX by U-104 leads to a decrease in the intracellular pH (pHi) of cancer cells, particularly under hypoxic conditions.[1]

-

Reduction of Extracellular Acidification: By blocking the production of extracellular protons, U-104 helps to neutralize the acidic tumor microenvironment.[1]

-

Inhibition of Glycolytic Metabolism: The altered pH landscape can impact the activity of key glycolytic enzymes, leading to a reduction in the overall glycolytic flux in tumor cells.[1]

-

Induction of Apoptosis: The intracellular acidification and metabolic stress induced by U-104 can trigger programmed cell death (apoptosis) in cancer cells.[1][6]

-

Inhibition of Cell Proliferation, Migration, and Invasion: By disrupting the favorable pH conditions and metabolic pathways, U-104 can inhibit the growth, movement, and metastatic potential of cancer cells.[1][3]

Data Presentation

Inhibitory Activity of U-104 (SLC-0111)

The inhibitory activity of U-104 against key human carbonic anhydrase isoforms is summarized below. The data are presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of enzyme activity. A lower Ki value indicates a more potent inhibitor.[5]

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Isoform Function & Relevance |

| hCA I | 5080 | Cytosolic, off-target |

| hCA II | 9640 | Cytosolic, off-target |

| hCA IX | 45.1 | Tumor-associated, therapeutic target |

| hCA XII | 4.5 | Tumor-associated, therapeutic target |

Data sourced from MedChemExpress and Selleck Chemicals.[5]

In Vitro Efficacy of U-104 (SLC-0111) in Cancer Cell Lines

The following table summarizes the reported effects of U-104 on various cancer cell lines. IC50 values represent the concentration of the inhibitor that causes a 50% reduction in cell viability.

| Cell Line | Cancer Type | Assay | U-104 (SLC-0111) Concentration | Effect |

| MDA-MB-231 LM2-4Luc+ | Breast Cancer | Migration Assay | <50 µM | Dose-dependent reduction in migration |

| 4T1 | Breast Cancer | Mesenchymal Phenotype (Hypoxia) | 50 µM | Blocks mesenchymal phenotype |

| HUH6 | Hepatoblastoma | Viability Assay (Monolayer) | 100 µM | Decreased cell viability |

| AT-1 | Prostate Cancer | Apoptosis Assay | 50 µM | Increased apoptotic cell death |

| HT-29 | Colon Cancer | Cytotoxicity (IC50) | 27.74 µg/mL | Selective cytotoxicity |

| MCF7 | Breast Cancer | Cytotoxicity (IC50) | 11.20 µg/mL | Selective cytotoxicity |

| PC3 | Prostate Cancer | Cytotoxicity (IC50) | 8.36 µg/mL | Selective cytotoxicity |

| FaDu, SCC-011 | Head and Neck Squamous Carcinoma | Proliferation, Migration, Invasion | 100 µM | Sensitizes cells to cisplatin |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of U-104 (SLC-0111) on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HT-29, MCF7)

-

Complete cell culture medium

-

U-104 (SLC-0111) (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

-

Prepare serial dilutions of U-104 in complete culture medium. A common starting range is 0.1 µM to 200 µM.[3]

-

Remove the old medium and add 100 µL of the prepared U-104 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest U-104 concentration).[7]

-

Incubate the plate for 24, 48, or 72 hours under standard culture conditions (37°C, 5% CO2) or hypoxic conditions (e.g., 1% O2).[1]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

-

Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][9]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: Wound Healing (Scratch) Assay

Objective: To assess the effect of U-104 (SLC-0111) on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

U-104 (SLC-0111)

-

12-well or 24-well plates

-

Sterile 200 µL pipette tip

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Seed cells in a 12-well or 24-well plate and grow them to form a confluent monolayer.[4]

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[5]

-

Gently wash the wells twice with PBS to remove detached cells.[5]

-

Add fresh medium containing different concentrations of U-104 (e.g., 10, 50, 100 µM) or a vehicle control.[5]

-

Capture images of the wound at 0 hours. Mark the plate to ensure images are taken from the same position at each time point.[5]

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same wound area at different time points (e.g., 8, 12, 24 hours).[5]

-

Measure the width of the wound at different points for each condition and time point using image analysis software (e.g., ImageJ).[5]

-

Calculate the percentage of wound closure relative to the initial wound width.[7]

Protocol 3: Intracellular pH (pHi) Measurement

Objective: To measure the effect of U-104 (SLC-0111) on the intracellular pH of cancer cells.

Materials:

-

Cancer cell line of interest

-

Hanks' Balanced Salt Solution (HBSS)

-

U-104 (SLC-0111)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Nigericin and high K+ buffers of known pH for calibration

-

Fluorescence microplate reader or microscope

Procedure:

-

Seed cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.

-

Load the cells with 3-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.[10]

-

Wash the cells with HBSS to remove excess dye.[10]

-

Treat the cells with different concentrations of U-104 or a vehicle control.[1]

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[1][10]

-

Generate a calibration curve using nigericin and high K+ buffers of known pH to correlate the fluorescence ratio (490/440) to pHi.[1]

-

Calculate the pHi of the U-104-treated and control cells.[1]

Protocol 4: Western Blot for CA-IX and HIF-1α

Objective: To determine the effect of U-104 (SLC-0111) on the protein expression of CA-IX and HIF-1α.

Materials:

-

Cancer cell line of interest

-

U-104 (SLC-0111)

-

Hypoxia chamber or tri-gas incubator (for HIF-1α induction)

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies against CA-IX, HIF-1α, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL reagent and imaging system

Procedure:

-

Seed cells and treat with U-104 under normoxic and/or hypoxic (1% O2) conditions for the desired time (e.g., 24-72 hours).[1][11]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1]

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

-

Transfer the separated proteins to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies against CA-IX and HIF-1α overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL reagent to visualize the protein bands using a chemiluminescence imaging system.[1]

-

Quantify band intensities to determine the relative expression levels of CA-IX and HIF-1α, normalized to the loading control.[1]

Mandatory Visualizations

Caption: Signaling pathway of CA-IX under hypoxia and the inhibitory action of U-104 (SLC-0111).

Caption: Workflow for determining cell viability using the MTT assay with U-104 (SLC-0111).

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. clyte.tech [clyte.tech]

- 5. benchchem.com [benchchem.com]

- 6. static.igem.wiki [static.igem.wiki]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. broadpharm.com [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Carbonic Anhydrase Inhibitor 22 (CAI-22) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, ion transport, and bone resorption.[3] Various isoforms of CA are expressed in different tissues, and their dysregulation has been implicated in several diseases, making them attractive therapeutic targets.[4] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that block the activity of these enzymes and are used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of cancer.[5]

Quantitative Data Summary

Table 1: Intravenous Administration of Carbonic Anhydrase Inhibitors

| Compound | Animal Model | Dosage | Application | Reference |

| Methazolamide | Cat | 3 mg/kg and 33 mg/kg | Hypoxic ventilatory response | [6] |

| Acetazolamide | Cat | 3 mg/kg | Hypoxic ventilatory response | [6] |

| Acetazolamide | General | 20 mg/kg | General physiological studies | [7] |

Table 2: Oral Administration of Carbonic Anhydrase Inhibitors

| Compound | Animal Model | Dosage | Dosing Schedule | Application | Reference |

| AB-118 | Rat | 75 mg/kg | Once daily for 14 days | Colitis-associated visceral pain | [8] |

| NIK-67 | Rat | 75 mg/kg | Once daily for 14 days | Colitis-associated visceral pain | [8] |

Table 3: Intraperitoneal Administration of Carbonic Anhydrase Inhibitors

| Compound | Animal Model | Dosage | Application | Reference |

| Isoquinoline Sulfonamides | DBA/2 Mice | Not specified | Anticonvulsant activity | [9] |

Experimental Protocols

Formulation of CAI-22 for In Vivo Administration

Protocol for Oral Gavage in Rats

Materials:

-

Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[10]

-

Syringe.

-

Animal scale.

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct volume of the formulation to administer.[5][10]

-

Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically with the esophagus.[11]

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.[5]

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[5] The rat should swallow as the tube passes.[11]

-

If there is any resistance or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately.[11]

-

-

Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any adverse reactions.[5]

Protocol for Intravenous Injection in Mice (Tail Vein)

Materials:

-

Sterile syringe (e.g., 1 ml) with a small gauge needle (e.g., 27-30G).[6][7]

-

Mouse restrainer.

-

Heat lamp or warming pad.

-

70% ethanol.

Procedure:

-

Animal Preparation:

-

Injection Site Preparation: Clean the tail with 70% ethanol.

-

Needle Insertion:

-

Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[7][8] Return the mouse to its cage and monitor for any adverse effects.

Protocol for Assessment of Visceral Pain in Rats

Methods:

-

Writhing Test: This is a common method to quantify visceral pain.[13]

-

Induce visceral pain (e.g., by intraperitoneal injection of a chemical irritant like acetic acid).

-

-

Rat Grimace Scale (RGS): This is a non-invasive method to assess spontaneous pain by scoring changes in facial expression.[14]

-

The scale evaluates four facial action units: orbital tightening, nose/cheek flattening, ear changes, and whisker changes.[14]

-

Images or live observations of the rats are scored by a trained observer who is blind to the treatment groups.

-

-

Mechanical Allodynia Assessment (von Frey Test): This test measures sensitivity to a non-painful mechanical stimulus.[13]

-

Apply von Frey filaments of increasing force to the abdominal region of the rat.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: HIF-1α mediated induction of Carbonic Anhydrase IX (CAIX) under hypoxic conditions.

Caption: Role of Carbonic Anhydrase 8 (Car8) in inflammatory pain signaling.

Experimental Workflow

References

- 1. Hypoxia-induced Expression of Carbonic Anhydrase 9 Is Dependent on the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. ltk.uzh.ch [ltk.uzh.ch]

- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 9. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. research.vt.edu [research.vt.edu]

- 13. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Video: Author Spotlight: Assessing Pain and Promoting Animal Welfare in Laboratory Animals Infected with Trypanosoma evansi [jove.com]

Application Notes and Protocols for Inducing Hypoxic Conditions In Vitro Using Carbonic Anhydrase Inhibitor U-104 (SLC-0111)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment of solid tumors and is intricately linked to cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily governed by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. A key downstream target of HIF-1 is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in numerous cancers but has limited expression in normal tissues.

CA IX plays a pivotal role in pH regulation, enabling cancer cells to thrive in the acidic tumor microenvironment by maintaining a relatively alkaline intracellular pH (pHi) while contributing to extracellular acidification (pHe). This pH-regulating function is crucial for tumor cell survival, proliferation, and invasion. The selective overexpression of CA IX in hypoxic tumors makes it an attractive therapeutic target.

U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. By inhibiting CA IX, U-104 disrupts the pH-regulating machinery of cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis. This property also makes U-104 a valuable research tool for simulating hypoxic conditions in vitro, allowing for the study of cellular responses to the physiological consequences of CA IX inhibition, such as altered pH homeostasis, which is a key feature of the hypoxic state.

These application notes provide a comprehensive guide for utilizing the carbonic anhydrase inhibitor U-104 (SLC-0111) to induce and study hypoxic conditions in vitro. Detailed protocols for key experiments are provided, along with quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Inhibitory Activity of U-104 (SLC-0111) against Human Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Isoform Function & Relevance |

| hCA I | 5080 | Cytosolic, off-target[1] |

| hCA II | 9640 | Cytosolic, off-target[1] |

| hCA IX | 45.1 | Tumor-associated, therapeutic target[1][2] |

| hCA XII | 4.5 | Tumor-associated, therapeutic target[1][2] |

Table 2: Recommended Starting Concentrations of U-104 (SLC-0111) for In Vitro Experiments

| Cell Line | Condition | U-104 (SLC-0111) Concentration (µM) | Observed Effect | Reference |

| 4T1 | Hypoxia | 50 | Blocks mesenchymal phenotype in cancer stem cells[1][2] | |

| MDA-MB-231 LM2-4Luc+ | Normoxia | <50 | Dose-dependent reduction in migration[1][2] | |

| AT-1 (prostate cancer) | Normoxia & Hypoxia | 50 | Reduction in tumor cell growth, increase in apoptosis, and reduction in intracellular pH[3] | |

| HUH6, HB-295, HB-303 (hepatoblastoma) | Hypoxia | 100 | Decreased cell viability and motility | |

| Multiple Cell Lines | Normoxia & Hypoxia | 1 - 100 | General range for determining IC50 |

Signaling Pathways and Experimental Workflows

Caption: HIF-1α Signaling and CA IX Regulation.

Caption: In Vitro Hypoxia Induction Workflow.

Experimental Protocols

Protocol 1: Induction of Hypoxic Conditions and Treatment with U-104 (SLC-0111)

This protocol outlines the general procedure for culturing cells under hypoxic conditions and treating them with U-104.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HT-29, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

U-104 (SLC-0111)

-

Dimethyl sulfoxide (DMSO)

-

Multi-well plates (6-well, 24-well, or 96-well depending on the downstream assay)

-

Hypoxia chamber or a tri-gas incubator

-

Gas mixture for hypoxia (e.g., 1% O₂, 5% CO₂, 94% N₂)

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density in multi-well plates. The optimal seeding density will vary depending on the cell line's growth rate and the duration of the experiment. As a starting point:

-

96-well plate (Cell Viability): 5,000 - 10,000 cells/well

-

6-well plate (Western Blot): 0.5 x 10⁶ - 1 x 10⁶ cells/well

-

-

Allow cells to adhere and grow overnight in a standard incubator (37°C, 5% CO₂).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of U-104 in DMSO (e.g., 10 mM). Store at -20°C for long-term storage.

-

On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

-

-

Treatment and Hypoxia Induction:

-

Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of U-104 or the vehicle control.

-

Place the plates into a pre-gassed hypoxic chamber or a tri-gas incubator set to 1% O₂.

-

Incubate a parallel set of plates under normoxic conditions (standard incubator) as a control.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream analyses as described in the following protocols.

-

Protocol 2: Western Blot Analysis of HIF-1α and CA IX

This protocol is for assessing the protein levels of HIF-1α and CA IX following hypoxic exposure and U-104 treatment.

Materials:

-

Cells treated as in Protocol 1 in 6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-HIF-1α (1:1000 dilution)

-

Rabbit anti-CA IX (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation:

-

Perform all lysis steps on ice to minimize protein degradation, especially of the labile HIF-1α protein.

-

Wash cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and add 4x Laemmli buffer to a final concentration of 1x.

-

Boil samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α, CA IX, and β-actin overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of U-104 on cell viability under normoxic and hypoxic conditions.

Materials:

-

Cells treated as in Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Extracellular and Intracellular pH

This protocol provides methods for measuring changes in both extracellular and intracellular pH following treatment with U-104.

A. Extracellular pH (pHe) Measurement

Materials:

-

Cells treated as in Protocol 1

-

Phenol red-free culture medium

-

Calibrated pH meter

Procedure:

-

At the end of the treatment period, carefully collect the culture medium from each well.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Measure the pH of the collected medium.

B. Intracellular pH (pHi) Measurement using BCECF-AM

Materials:

-

Cells grown on glass coverslips or in black-walled, clear-bottom microplates

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Nigericin and high K⁺ buffers of known pH for calibration

-

Fluorescence microscope or plate reader with dual excitation capabilities

Procedure:

-

Dye Loading:

-

Wash cells with HBSS.

-

Load cells with 1-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Treatment:

-

Treat the cells with different concentrations of U-104 or a vehicle control in HBSS.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

-

-

Calibration:

-

Generate a calibration curve by treating cells with nigericin (a protonophore) in high K⁺ buffers of known pH to equilibrate the intracellular and extracellular pH.

-

Correlate the fluorescence ratio to the pHi.

-

-

Data Analysis:

-

Calculate the pHi of the U-104-treated and control cells using the calibration curve. A decrease in the 490/440 ratio indicates intracellular acidification.

-

Conclusion

The carbonic anhydrase inhibitor U-104 (SLC-0111) is a powerful tool for inducing and studying hypoxic conditions in vitro. By selectively targeting the tumor-associated enzyme CA IX, U-104 disrupts the pH-regulating mechanisms that are critical for cancer cell survival in the hypoxic microenvironment. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the intricate interplay between hypoxia, pH regulation, and cancer cell biology. These studies will not only enhance our understanding of tumor pathophysiology but also aid in the development of novel therapeutic strategies targeting the hypoxic tumor niche.

References

- 1. Detecting extracellular carbonic anhydrase activity using membrane inlet mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Carbonic Anhydrase Inhibitor 22 in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals